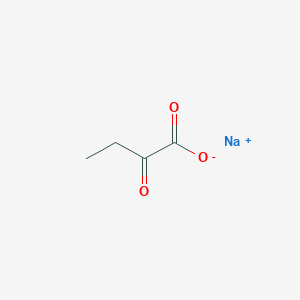

sodium;2-oxobutanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

Sodium 2-oxobutanoate can be synthesized through the alkylation of enolate ions. This involves the reaction of an enolate ion with an alkyl halide in an S_N2 reaction, where the enolate ion acts as a nucleophile and the alkyl halide as an electrophile . The reaction typically requires a strong base, such as sodium ethoxide, to generate the enolate ion from a precursor like diethyl malonate .

Industrial Production Methods

Industrial production of sodium 2-oxobutanoate often involves the large-scale synthesis of its precursor compounds followed by controlled reaction conditions to ensure high yield and purity. The process may include steps like ester hydrolysis and decarboxylation to obtain the final product .

化学反应分析

Metabolic Reactions

Sodium 2-oxobutanoate is central to branched-chain amino acid metabolism, primarily through transamination and decarboxylation pathways:

Transamination

In cellular metabolism, it acts as a substrate for aminotransferases, transferring its α-keto group to amino acid precursors. For example:

Sodium 2-oxobutanoate+L-glutamate→L-alanine+2-oxoglutarate

This reaction links it to nitrogen metabolism and protein synthesis .

Oxidative Decarboxylation

Under enzymatic catalysis (e.g., pyruvate dehydrogenase complex), it undergoes decarboxylation to form propionyl-CoA:

C₄H₅NaO₃PDHcCH₃CH₂CO-CoA+CO₂

This pathway contributes to energy production via the citric acid cycle .

Enzymatic Interactions

Sodium 2-oxobutanoate competes with pyruvate in key enzymatic systems:

The PoxB F112W variant exhibits a 20-fold increased selectivity for pyruvate over 2-oxobutanoate, mitigating metabolic interference in E. coli .

Inhibition Studies

In E. coli, exogenous 2-oxobutanoate disrupts L-threonine biosynthesis:

| 2-OBA Concentration (g/L) | Inhibition Rate (%) |

|---|---|

| 1.0 | 25.4 |

| 3.0 | 64.7 |

| 5.0 | 88.8 |

Mechanistically, 2-OBA depletes acetyl-CoA and NADPH pools required for threonine production .

Reaction Conditions and Stability

科学研究应用

Metabolic Pathways

Sodium 2-oxobutanoate plays a crucial role in the metabolism of branched-chain amino acids (BCAAs). It acts as an intermediate in various metabolic pathways, particularly in the Krebs cycle, influencing energy production and cellular respiration. Research indicates that it may modulate oxidative stress and inflammation within cells, suggesting potential therapeutic applications in metabolic disorders.

Neuroprotective Effects

Studies have indicated that sodium 2-oxobutanoate may exhibit neuroprotective properties. It has been investigated for its potential to influence cellular energy metabolism and reduce oxidative stress, which could be beneficial in neurodegenerative diseases.

Enzyme Interactions

Sodium 2-oxobutanoate serves as a substrate for lactate dehydrogenase isoenzymes, impacting lactate production and overall energy metabolism. Its interactions with other metabolites within the Krebs cycle highlight its importance in maintaining cellular energy levels.

Synthesis of Antiviral Agents

Sodium 2-oxobutanoate has been utilized in the synthesis of various organic compounds, including antiviral agents. Its role in the preparation of 6-azapyrimidine derivatives has been documented, showcasing its significance in medicinal chemistry .

Metal Complex Formation

The compound is also used to prepare metal complexes such as lanthanide poly(imino carboxylate) complexes and half-sandwich complexes. These complexes have applications in catalysis and materials science .

Metabolic Detoxification Research

A study focused on the metabolic detoxification of 2-oxobutyrate demonstrated how engineered E. coli strains could utilize sodium 2-oxobutanoate to restore intracellular acetyl-CoA and NADPH levels under toxic conditions. This research highlights its potential use in biotechnological applications for producing valuable metabolites while mitigating toxicity .

Wound Healing Activity

Another investigation examined the wound-healing activity of sodium derivatives of oxobutanoic acid compounds. The results indicated that these compounds could enhance wound healing processes, suggesting their potential use in regenerative medicine .

作用机制

The mechanism of action of sodium 2-oxobutanoate involves its role as a biochemical intermediate in various metabolic pathways. It acts as a substrate for enzymes like lactate dehydrogenase and participates in metabolic processes such as the degradation of amino acids . The compound’s effects are mediated through its interaction with specific molecular targets and pathways, including those involved in energy production and cellular metabolism .

相似化合物的比较

Similar Compounds

2-Oxobutanoic acid: The conjugate acid of sodium 2-oxobutanoate.

2-Oxoglutarate: Another alpha-keto acid with similar biochemical roles.

3-Methyl-2-oxobutanoic acid: A structurally related compound with different functional groups

Uniqueness

Sodium 2-oxobutanoate is unique due to its specific applications in enzyme assays and its role as a biochemical intermediate in metabolic pathways. Its ability to participate in various chemical reactions and its utility in industrial processes further distinguish it from similar compounds .

属性

IUPAC Name |

sodium;2-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAMAHKUSIHRMR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。